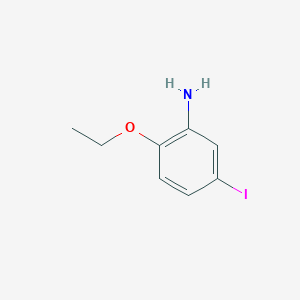

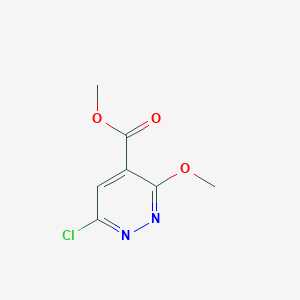

1-cyclopentyl-3,5-dinitro-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two adjacent nitrogen atoms. Pyrazoles are important in medicinal chemistry and agriculture, with many derivatives known to exhibit diverse biological activities .

Synthesis Analysis

Pyrazoles can be synthesized through several methods, including the reaction of α,β-unsaturated carbonyl compounds with substituted hydrazines . Another method involves the cyclocondensation of α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .Molecular Structure Analysis

The molecular structure of pyrazoles consists of a 5-membered ring with two adjacent nitrogen atoms and three carbon atoms . The exact structure of “1-cyclopentyl-3,5-dinitro-1H-pyrazole” would depend on the specific arrangement and bonding of the cyclopentyl and dinitro groups on the pyrazole ring.Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, they can react with potassium borohydride at high temperatures to form a tridentate ligand . The specific reactions of “1-cyclopentyl-3,5-dinitro-1H-pyrazole” would depend on the reactivity of the cyclopentyl and dinitro groups.Physical And Chemical Properties Analysis

Pyrazoles have various physical and chemical properties. For example, they exhibit excellent thermal stabilities with decomposition temperatures ranging from 216 to 299 °C . The specific properties of “1-cyclopentyl-3,5-dinitro-1H-pyrazole” would depend on the influence of the cyclopentyl and dinitro groups.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Pyrazoles, including structures similar to 1-cyclopentyl-3,5-dinitro-1H-pyrazole, are central to a variety of scientific applications due to their unique chemical properties. They serve as vital synthons in organic synthesis, leveraging their reactivity for constructing complex molecular architectures. The synthesis often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methodologies enable the annelation of pyrazole nuclei with different heterocyclic systems, expanding the toolbox for designing biologically active agents and exploring new chemical spaces for drug discovery (Dar & Shamsuzzaman, 2015).

Biological Activities and Therapeutic Potential

1-Cyclopentyl-3,5-dinitro-1H-pyrazole derivatives, as part of the broader pyrazole family, exhibit a wide array of biological activities. They have shown promise in areas such as anticancer, CNS agents, anti-infectious, anti-inflammatory, and radio diagnostics. The structural versatility of pyrazoles allows for significant exploration in drug development, highlighting their potential as building blocks for designing drug-like candidates with diverse medicinal properties. SAR studies have been crucial in understanding the relationship between pyrazole structure and biological activity, guiding the development of new therapeutic agents (Cherukupalli et al., 2017).

Antimicrobial and Anticancer Applications

The antimicrobial and anticancer activities of pyrazole derivatives are particularly noteworthy. Research has demonstrated the efficacy of these compounds against a range of microbial pathogens and cancer cell lines. The integration of the pyrazole nucleus with various functional groups has led to the development of compounds exhibiting potent antimicrobial properties. This has opened new avenues for the discovery of novel antimicrobial agents capable of addressing the challenge of antibiotic resistance. Similarly, the anticancer potential of pyrazole derivatives has been explored, with several compounds showing promising results in inhibiting tumor growth and proliferation. These findings underscore the therapeutic relevance of pyrazole-based compounds in addressing critical healthcare challenges (Ardiansah, 2018).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-cyclopentyl-3,5-dinitropyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O4/c13-11(14)7-5-8(12(15)16)10(9-7)6-3-1-2-4-6/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPSWGSVBBZZKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C(=CC(=N2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopentyl-3,5-dinitro-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![benzyl (2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,3'-piperidin]-1'-yl)ethyl)carbamate](/img/structure/B2500692.png)

![3-Benzyl-2-[(4-fluorophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2500694.png)

![2-[3-(Aminomethyl)pyrrolidin-1-yl]-N-(2,4,5-trichlorophenyl)acetamide;dihydrochloride](/img/structure/B2500695.png)

![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2500696.png)

![N-[(2-methoxyphenyl)methyl]-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2500697.png)

![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2500703.png)

![Methyl 2-{[(3-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2500706.png)